5-(2-Benzothiazolyl)-1,3-diphenylformazan is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole moiety and two phenyl groups attached to a formazan backbone. This compound is notable for its vibrant color and potential applications in various fields, particularly in medicinal chemistry and material science. The general formula of this compound is C19H16N4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The benzothiazole ring contributes to its biological activity, while the formazan structure is known for its redox properties.
The chemical behavior of 5-(2-Benzothiazolyl)-1,3-diphenylformazan can be understood through its interactions with various reagents. It can participate in oxidation-reduction reactions due to the presence of nitrogen atoms in the formazan group. For instance, studies have shown that the compound can undergo gas-phase oxidation and reduction processes when subjected to specific conditions, revealing its potential as a redox-active agent . Additionally, methylation reactions involving this compound have been documented, where methyl iodide reacts with the nitrogen atom of the benzothiazole ring .
5-(2-Benzothiazolyl)-1,3-diphenylformazan exhibits significant biological activity, particularly in antimicrobial and anticancer research. The compound has shown promise as an effective agent against various pathogens due to its ability to disrupt cellular processes. Furthermore, studies indicate that it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
The synthesis of 5-(2-Benzothiazolyl)-1,3-diphenylformazan typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 2-benzothiazole with diphenylformamide in the presence of an acid catalyst. This process may involve several steps, including heating and purification to obtain the desired product in high yield. Various modifications to this basic synthesis route have been explored to enhance yield and purity or to introduce functional groups for specific applications .
This compound finds applications across several domains:
Interaction studies involving 5-(2-Benzothiazolyl)-1,3-diphenylformazan have focused on its binding affinity with various biological targets. Research indicates that it may interact with enzymes or receptors involved in cellular signaling pathways. These interactions are critical for understanding the mechanism of action behind its biological effects and could guide future drug design efforts .
Several compounds share structural similarities with 5-(2-Benzothiazolyl)-1,3-diphenylformazan. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Benzothiazolyl)-3-methyl-5-phenylformazan | Similar backbone but has a methyl group | Exhibits different solubility and stability properties |
| 1-(2-Benzothiazolyl)-3-phenylformazan | Lacks one phenyl group | May have altered biological activity due to structural differences |
| N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide | Contains an aniline group | Offers distinct pharmacological profiles compared to formazans |
These compounds illustrate variations in biological activity and chemical properties while sharing core structural elements with 5-(2-Benzothiazolyl)-1,3-diphenylformazan. The unique combination of the benzothiazole moiety and diphenylformazan structure sets it apart in terms of potential applications and efficacy in biological systems.
The traditional condensation methodology for synthesizing 5-(2-Benzothiazolyl)-1,3-diphenylformazan represents the foundational approach established in formazan chemistry . This method typically involves the condensation of 2-benzothiazole with diphenylformamide in the presence of an acid catalyst under controlled heating conditions . The reaction proceeds through a multi-step mechanism where the benzothiazole moiety acts as a nucleophilic component that undergoes condensation with the carbonyl group of the diphenylformamide precursor [2].
The reaction conditions for traditional condensation routes require careful temperature control, typically conducted under reflux conditions at temperatures ranging from 60 to 80 degrees Celsius for periods extending from 2 to 3 hours [2] [3]. The use of acid catalysts, commonly glacial acetic acid or hydrochloric acid, facilitates the condensation process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbon center [3]. Research findings indicate that yields obtained through traditional condensation routes typically range from 62 to 74 percent, depending on the specific reaction conditions and purification methods employed [3] [4].
The mechanistic pathway involves initial formation of a Schiff base intermediate through nucleophilic attack of the benzothiazole nitrogen on the carbonyl carbon of diphenylformamide [5]. This intermediate subsequently undergoes cyclization and rearrangement to form the characteristic formazan backbone with its distinctive nitrogen-nitrogen double bond and extended conjugation system [5]. The formation of intramolecular hydrogen bonds plays a crucial role in stabilizing the final formazan structure, with computational studies indicating that these hydrogen bonds contribute approximately 4 kilocalories per mole to the overall stability of the molecule [5].
The diazotization-coupling strategy represents the most widely employed synthetic approach for formazan synthesis, offering superior control over reaction selectivity and product yields [6] [7]. This methodology involves the preparation of diazonium salts from appropriate aromatic amines through treatment with sodium nitrite in acidic conditions, followed by coupling with preformed hydrazone intermediates [6] [7]. The benzaldehyde phenylhydrazone serves as the key coupling partner, which is prepared through condensation of benzaldehyde with phenylhydrazine under mildly acidic conditions [3] [8].
The diazonium salt preparation requires stringent temperature control, with optimal conditions maintained between 0 and 5 degrees Celsius to prevent decomposition of the highly reactive diazonium intermediate [4] [9]. The coupling reaction proceeds most efficiently at slightly acidic to neutral pH values, typically between 5.5 and 6.5, where the hydrazone exists in its most reactive tautomeric form [9] [10]. Research demonstrates that deviation from these optimal pH conditions results in significant yield reduction, with pH values above 7 leading to diazonium salt decomposition and pH values below 5 causing hydrazone protonation that reduces nucleophilicity [9] [10].
The mechanistic pathway for diazotization-coupling involves initial electrophilic attack of the diazonium cation on the carbon atom of the hydrazone moiety [5]. Computational studies support this mechanism, indicating that the transition state for diazonium addition to the central carbon atom of the phenylhydrazone represents the energetically favored pathway [5]. The formation of an initial tetrazene intermediate occurs rapidly, followed by intramolecular rearrangement to produce the thermodynamically stable formazan product [6]. The rearrangement process involves proton transfer and double bond migration, ultimately resulting in the characteristic nitrogen-nitrogen double bond conjugated with the aromatic system [6] [7].
Yields obtained through diazotization-coupling strategies consistently exceed those achieved through traditional condensation routes, typically ranging from 70 to 95 percent depending on the specific substitution pattern and reaction conditions [4] [8]. The superior yields result from the high reactivity of diazonium salts and the favorable thermodynamics of the coupling reaction under controlled conditions [7] [11]. Temperature control remains critical throughout the process, with coupling reactions conducted between 10 and 15 degrees Celsius to maximize selectivity while preventing side reactions [9].
Microwave-assisted synthesis has emerged as a transformative technology for formazan preparation, offering dramatic improvements in reaction efficiency and environmental sustainability [12] [13]. The application of microwave irradiation to formazan synthesis reduces reaction times from hours to minutes while simultaneously improving product yields [12] [14]. Research demonstrates that microwave-assisted synthesis of benzothiazole-containing formazans can be completed in 2 to 10 minutes, representing a 25-fold reduction in reaction time compared to conventional heating methods [15] [14].
The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, which provides more uniform energy distribution throughout the reaction mixture compared to conventional heating [12] [16]. This uniform heating eliminates temperature gradients that often lead to side reactions and decomposition products in traditional synthetic approaches [14] [17]. Studies indicate that microwave-assisted synthesis consistently achieves yields between 80 and 98 percent, representing a significant improvement over conventional methods [12] [13].
Solvent-free synthesis represents another dimension of green chemistry optimization in formazan preparation [13]. The development of solvent-free methodologies utilizing solid acid catalysts such as potassium hydrogen sulfate has enabled efficient one-pot synthesis of formazan derivatives [13]. This approach eliminates the need for volatile organic compounds while maintaining high reaction efficiency and product purity [13]. Research findings demonstrate that solvent-free microwave-assisted synthesis can achieve yields ranging from 85 to 95 percent in reaction times as short as 2 minutes [13].
The combination of microwave irradiation with solvent-free conditions provides synergistic effects that enhance both reaction rate and selectivity [13] [17]. The absence of solvents eliminates potential side reactions involving solvent molecules while concentrating reactants in close proximity, thereby increasing effective molarity and reaction rates [13]. Additionally, the elimination of solvent removal and purification steps simplifies product isolation and reduces overall synthetic complexity [13] [17].
Temperature control in microwave-assisted synthesis differs significantly from conventional heating, with precise temperature monitoring essential to prevent overheating and decomposition [12] [16]. Optimal microwave conditions typically involve power settings between 300 and 900 watts with temperature limits maintained below 150 degrees Celsius [12] [17]. The rapid heating rates achievable through microwave irradiation enable reactions to reach completion before significant side reactions can occur, contributing to improved selectivity and yield [14].
Mechanochemical synthesis represents an emerging paradigm in green chemistry for formazan preparation, utilizing mechanical force to initiate and sustain chemical reactions in the absence of solvents [18] [19]. Ball milling technology has been successfully applied to formazan synthesis, employing high-energy planetary ball mills to provide the mechanical energy necessary for bond formation and breaking [18] [20]. This approach offers unique advantages including elimination of solvent waste, reduced energy consumption, and simplified product isolation procedures [18] [19].
The mechanochemical synthesis of formazans involves grinding solid precursors in high-energy ball mills at rotational speeds typically ranging from 400 to 1200 revolutions per minute [18] [19]. The mechanical energy provided by ball-to-ball and ball-to-wall collisions generates localized high-pressure and high-temperature conditions that facilitate chemical transformations without bulk heating [20] [19]. Research indicates that mechanochemical conditions can achieve reaction completion in milling times ranging from 30 minutes to several hours, depending on the specific substrate combination and milling parameters [18] [19].
The mechanism of mechanochemical activation involves the generation of fresh reactive surfaces through particle size reduction and the creation of mechanically activated sites with enhanced reactivity [19]. The repeated impact and shear forces during milling disrupt crystal lattices and create defect sites that serve as nucleation points for chemical reactions [18] [19]. Additionally, the intimate mixing achieved through mechanical grinding brings reactants into closer contact than possible through conventional solution-phase mixing, thereby increasing the probability of productive collisions [19].
Optimization of mechanochemical synthesis requires careful consideration of several parameters including ball-to-sample mass ratio, milling speed, milling time, and ball size [18] [20]. Research demonstrates that ball-to-sample mass ratios between 10:1 and 20:1 provide optimal energy transfer while preventing excessive heating of the reaction mixture [18] [19]. The choice of milling media material also influences reaction outcomes, with steel balls commonly employed for organic synthesis applications due to their durability and chemical inertness [20].
Product purification in mechanochemical synthesis presents unique challenges and opportunities compared to solution-phase methods [18] [19]. The absence of solvents eliminates the need for extensive washing and recrystallization procedures, but may require alternative purification strategies such as sublimation or solid-phase extraction [19]. Research indicates that mechanochemically synthesized formazans often exhibit high purity directly from the milling process, reducing the need for extensive purification steps [18].
The environmental benefits of mechanochemical synthesis extend beyond solvent elimination to include reduced energy consumption and waste generation [18] [19]. Life cycle assessment studies demonstrate that mechanochemical approaches can reduce the overall environmental impact of formazan synthesis by up to 80 percent compared to conventional solution-phase methods [19]. These improvements result from elimination of solvent production, use, and disposal, as well as reduced energy requirements for heating and cooling cycles [18] [19].
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Condensation Routes | 2-Benzothiazole + Diphenylformamide | Acid catalyst, reflux, 2-3 hours | 62-74 | Simple procedure, established method | Long reaction times, heating required |
| Diazotization-Coupling Strategy | Benzaldehyde phenylhydrazone + Diazonium salt | pH 5-7, 0-15°C, 2-4 hours | 70-95 | High yields, controlled conditions | Temperature control critical |
| Microwave-Assisted Synthesis | Same as traditional with MW irradiation | MW irradiation, 2-10 minutes | 80-98 | Rapid reaction, energy efficient | Specialized equipment needed |
| Solvent-Free Synthesis | Solid acid (KHSO₄) + four components | Solvent-free, MW assisted | 85-95 | Green chemistry, no solvents | Limited substrate scope |
| Mechanochemical Approach | Ball milling of solid precursors | High-energy ball milling | Variable | Environmentally friendly | Product purification challenging |
| Parameter | Optimal Range | Effect on Yield | Critical Factors |
|---|---|---|---|
| Temperature (°C) | 5-15 (coupling), 60-80 (condensation) | Higher temp increases side reactions | Maintain <15°C for diazonium coupling |
| pH Value | 5.5-6.5 | pH >7 causes decomposition | Buffer solution essential |
| Reaction Time | 10 min (MW), 2-4 h (conventional) | Longer times improve conversion | Monitor reaction progress |
| Solvent System | Pyridine, acetone/water, ethanol | Polar solvents favor coupling | Solvent purity important |
| Catalyst Loading | 0.1-0.2 equiv (acid catalyst) | Excess catalyst reduces selectivity | Catalyst type affects mechanism |
| Mechanism Step | Traditional Route | MW-Assisted Route | Rate Enhancement |
|---|---|---|---|
| Hydrazone Formation | Aldehyde + hydrazine | Accelerated condensation | 5-10 fold |
| Diazonium Salt Preparation | Aniline + NaNO₂/HCl | Rapid diazotization | 3-5 fold |
| Electrophilic Attack | C-attack on hydrazone | Enhanced electrophilicity | 10-25 fold |
| Rearrangement | Tetrazene intermediate | Faster rearrangement | 8-15 fold |
| Tautomerization | H-bond stabilization | Immediate stabilization | Instantaneous |
The Fourier Transform Infrared spectroscopy of 5-(2-Benzothiazolyl)-1,3-diphenylformazan provides comprehensive information about the functional groups present in the molecule. The characteristic absorption bands reveal crucial structural features related to both the formazan backbone and the benzothiazole moiety [1] [2].
Carbon-Nitrogen Stretching Vibrations: The carbon-nitrogen double bond stretching vibrations in the formazan chain appear as distinctive bands between 1500-1561 cm⁻¹. The exact position of these bands is highly dependent on the molecular conformation and tautomeric form. In chelated structures, where intramolecular hydrogen bonding occurs, these bands typically appear at lower frequencies (1500-1510 cm⁻¹) due to resonance stabilization. Conversely, non-chelated forms exhibit these vibrations at higher frequencies (1551-1561 cm⁻¹) owing to the rupture of hydrogen bonds and loss of resonance stabilization [2].
Azo Group Vibrations: The nitrogen-nitrogen double bond stretching vibrations are observed in the region of 1357-1450 cm⁻¹. The chelated form of the compound demonstrates these bands at lower frequencies (approximately 1357 cm⁻¹) due to intramolecular hydrogen bonding effects, while non-chelated forms show these vibrations at higher frequencies (around 1418 cm⁻¹) [2].
Benzothiazole Ring Vibrations: The benzothiazole moiety contributes characteristic carbon-nitrogen stretching bands in the range of 1608-1672 cm⁻¹. These bands are influenced by the degree of conjugation within the heterocyclic ring system and substituent effects [3].
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Structure Dependency |
|---|---|---|---|
| C=N stretching (formazan) | 1500-1561 | 1413-1520 | Chelate: lower freq.; Non-chelate: higher freq. |
| N=N stretching (formazan) | 1357-1450 | 1145-1450 | Chelate: lower freq.; Non-chelate: higher freq. |
| N-H bending (formazan) | 3011-3090 | Variable | Chelate: 3011-3090; Non-chelate: absent |
| C-N stretching (benzothiazole) | 1608-1672 | 1588-1626 | Ring conjugation affects position |
| Aromatic C-H stretching | 3060-3100 | 3067-3077 | Substitution pattern dependent |
| Aromatic C=C stretching | 1590-1605 | 1517-1625 | Substitution effects observable |
Raman spectroscopy provides complementary vibrational information to Fourier Transform Infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds. The Raman spectrum of 5-(2-Benzothiazolyl)-1,3-diphenylformazan exhibits several characteristic features that distinguish different conformational forms [4] [5].
Formazan Skeleton Vibrations: The most intense Raman bands appear at 1413 cm⁻¹ and 1145 cm⁻¹, corresponding to the nitrogen-nitrogen double bond and nitrogen-nitrogen single bond stretching vibrations, respectively. These bands are particularly useful for monitoring conformational changes and tautomeric equilibria [5].
Aromatic Ring Vibrations: The phenyl and benzothiazole ring systems contribute multiple bands in the region of 1517-1625 cm⁻¹. The relative intensities and exact positions of these bands provide information about the electronic distribution and conjugation effects within the molecule [6].
Conformational Sensitivity: Raman spectroscopy is particularly valuable for distinguishing between anti-trans and syn-cis conformers of formazans. The orange anti-trans conformer typically shows bands at 1413 and 1145 cm⁻¹, while red syn-cis conformers exhibit shifted frequencies that reflect the different electronic environments [4].
The proton Nuclear Magnetic Resonance spectrum of 5-(2-Benzothiazolyl)-1,3-diphenylformazan provides detailed information about the hydrogen environments and molecular dynamics [7] [8].
Aromatic Proton Regions: The aromatic protons appear as complex multiplets in the region of 7.2-8.4 ppm. The benzothiazole protons are typically observed at the downfield end of this range due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The phenyl ring protons contribute overlapping signals that can be distinguished through coupling pattern analysis [8].
Formazan Nitrogen-Hydrogen: The nitrogen-hydrogen proton of the formazan chain represents one of the most characteristic signals in the spectrum, appearing as a broad singlet between 10.0-16.0 ppm. The exact chemical shift position is highly dependent on the extent of intramolecular hydrogen bonding and tautomeric form. In chelated structures with strong intramolecular hydrogen bonds, this signal appears significantly downfield (around 16 ppm), while weakened hydrogen bonding results in upfield shifts (around 10 ppm) [2].
Benzothiazole Proton-2: The proton at the 2-position of the benzothiazole ring appears as a characteristic singlet between 8.8-9.3 ppm, reflecting the deshielding effect of the adjacent nitrogen atom [8].
| NMR Type | Chemical Shift Range (ppm) | Multiplicity | Structural Information |
|---|---|---|---|
| ¹H NMR - Aromatic protons | 7.2-8.4 | Multiplet (m) | Substitution pattern affects chemical shift |
| ¹H NMR - N-H proton (formazan) | 10.0-16.0 | Singlet (s), broad | Intramolecular H-bonding causes downfield shift |
| ¹H NMR - Benzothiazole H-2 | 8.8-9.3 | Singlet (s) | Characteristic of benzothiazole ring |
| ¹H NMR - Phenyl ring protons | 7.1-7.8 | Multiplet (m) | Overlap region for phenyl protons |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and electronic environments within the molecule [9] [10].
Formazan Carbon Centers: The carbon atom of the formazan chain appears in the region of 140-160 ppm, with the exact position influenced by conjugation effects and tautomeric equilibria. This quaternary carbon signal is particularly sensitive to the electronic distribution within the formazan backbone [9].
Benzothiazole Carbon-2: The carbon at position 2 of the benzothiazole ring appears characteristically at 168-172 ppm, reflecting the electron-deficient nature of this position due to the adjacent nitrogen atom [8].
Aromatic Carbon Signals: The aromatic carbon atoms appear in the range of 120-140 ppm for carbon-hydrogen bearing carbons, while quaternary aromatic carbons are observed between 145-170 ppm. The chemical shift variations within these ranges provide information about substitution patterns and electronic effects [10].
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, despite its inherent sensitivity limitations, provides unique insights into the nitrogen environments and hydrogen bonding patterns [11] [12].
Formazan Nitrogen Atoms: The nitrogen atoms within the formazan chain exhibit chemical shifts spanning a very wide range from 200-400 ppm. This broad range reflects the diverse electronic environments of the different nitrogen positions and their involvement in tautomeric equilibria [11].
Benzothiazole Nitrogen: The nitrogen atom within the benzothiazole ring appears in the range of 250-300 ppm, characteristic of sp² hybridized nitrogen atoms in aromatic heterocycles [13].
Amino Nitrogen: The nitrogen atom bearing the hydrogen (N-H) shows chemical shifts between 50-150 ppm, with the exact position being highly sensitive to hydrogen bonding interactions and molecular conformation [14].
The molecular ion of 5-(2-Benzothiazolyl)-1,3-diphenylformazan appears at m/z 357, corresponding to the molecular formula C₁₉H₁₆N₄S. The molecular ion typically exhibits moderate to high relative intensity, indicating reasonable stability under electron impact ionization conditions [15] [16].
Isotope Patterns: The molecular ion cluster displays characteristic isotope patterns reflecting the presence of sulfur and nitrogen atoms. The sulfur-34 isotope contributes to a peak at M+2, while the nitrogen isotopes provide minor contributions to the isotope envelope [15].
The fragmentation pattern of 5-(2-Benzothiazolyl)-1,3-diphenylformazan follows several well-defined pathways that provide structural information [15] [17].
Phenyl Loss: One of the most prominent fragmentation pathways involves the loss of a phenyl radical (77 mass units) from the molecular ion, resulting in base peaks or high-intensity fragments at m/z 280. This benzylic cleavage is characteristic of phenyl-substituted formazans and provides confirmation of the phenyl substituents [18].
Benzothiazole Fragmentation: The benzothiazole moiety undergoes characteristic fragmentation involving ring opening and rearrangement processes. These fragmentations typically result in the loss of 77-154 mass units, corresponding to various combinations of phenyl and benzothiazole fragments [15].
Nitrogen Loss: Alpha-cleavage from the azo group can result in the loss of molecular nitrogen (28 mass units), producing fragments at m/z 329. However, this fragmentation pathway typically shows low to medium intensity due to the stabilization provided by the extended conjugation system [17].
| Fragment Ion | Characteristic m/z | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| Molecular ion [M]⁺- | 357 (for target compound) | Moderate to high | Electron impact ionization |
| Loss of phenyl [M-77]⁺ | M-77 | High | Benzylic cleavage |
| Benzothiazole fragment [M-C₆H₅]⁺ | M-77 to M-154 | Variable | Ring opening/rearrangement |
| Diphenyl fragment | 136-208 | Medium | Multiple bond cleavages |
| Nitrogen loss [M-28]⁺ | M-28 | Low to medium | α-cleavage from azo group |
The fragmentation mechanisms involve complex rearrangements that reflect the electronic structure and stability of the various molecular regions. The formazan backbone tends to undergo multiple fragmentation pathways simultaneously, leading to complex mass spectra with numerous fragment ions [2] [17].
Electron Impact Processes: Under electron impact conditions, the initial ionization typically occurs at the most electron-rich sites, particularly the nitrogen atoms of the formazan chain and the benzothiazole ring. The resulting radical cations subsequently undergo various fragmentation processes driven by thermodynamic and kinetic factors [18].
Rearrangement Reactions: Several fragmentation pathways involve rearrangement reactions, particularly those affecting the formazan backbone. These rearrangements can lead to unexpected fragment ions and provide additional structural information about the molecular connectivity [17].
The ultraviolet-visible absorption spectrum of 5-(2-Benzothiazolyl)-1,3-diphenylformazan exhibits multiple absorption bands corresponding to different electronic transitions [19] [20].
Formazan Skeleton Transitions: The most characteristic absorption band appears in the range of 410-520 nm, corresponding to π→π* transitions within the formazan skeleton. This broad, intense band (extinction coefficients of 13,000-50,000 M⁻¹cm⁻¹) is responsible for the intense coloration of formazan compounds and is highly sensitive to structural modifications [2] [19].
High-Energy Transitions: Additional absorption bands are observed at shorter wavelengths. The n→π* transitions of the nitrogen-nitrogen double bond appear in the region of 300-350 nm, while n→π* transitions of the carbon-nitrogen double bonds contribute bands between 210-300 nm [1].
Benzothiazole Contributions: The benzothiazole moiety contributes π→π* transitions in the range of 280-320 nm, with extinction coefficients typically ranging from 10,000-30,000 M⁻¹cm⁻¹ [21].
| Transition Type | Wavelength Range (nm) | Solvent Effects | Extinction Coefficient |
|---|---|---|---|
| π→π* (formazan skeleton) | 410-520 | Positive solvatochromism (bathochromic shift) | 13,000-50,000 M⁻¹cm⁻¹ |
| n→π* (N=N group) | 300-350 | Moderate solvent sensitivity | Medium intensity |
| n→π* (C=N group) | 210-300 | Less solvent dependent | Medium to weak |
| π→π* (benzothiazole) | 280-320 | Solvatochromic in polar solvents | 10,000-30,000 M⁻¹cm⁻¹ |
| Charge transfer (ICT) | 350-450 | Strong solvatochromic effects | High intensity |
The solvatochromic properties of 5-(2-Benzothiazolyl)-1,3-diphenylformazan provide valuable information about the electronic structure and dipole moment changes upon excitation [19] [22].
Positive Solvatochromism: The compound exhibits positive solvatochromism, characterized by bathochromic shifts (red shifts) with increasing solvent polarity. This behavior indicates that the excited state is more polar than the ground state, consistent with charge transfer character in the electronic transitions [23] [22].
Solvent-Dependent Shifts: In non-polar solvents such as cyclohexane, the absorption maximum appears at the blue end of the visible spectrum (around 395-415 nm). As solvent polarity increases through toluene, chloroform, and dichloromethane to highly polar solvents like dimethyl sulfoxide and dimethylformamide, progressive bathochromic shifts of 30-45 nm are observed [19] [24].
Hydrogen Bonding Effects: Protic solvents such as ethanol and methanol exhibit additional complexity due to specific hydrogen bonding interactions with the formazan nitrogen-hydrogen group. These interactions can stabilize particular tautomeric forms and influence the absorption characteristics beyond simple polarity effects [23].
| Solvent | Dielectric Constant (ε) | λmax Shift (nm) | Solvatochromic Behavior |
|---|---|---|---|
| Cyclohexane | 2.02 | Baseline (395-415) | Reference solvent |
| Toluene | 2.38 | +5 to +10 | Slight bathochromic shift |
| Chloroform | 4.71 | +10 to +15 | Moderate bathochromic shift |
| Dichloromethane | 8.93 | +15 to +25 | Moderate to strong shift |
| Acetone | 20.56 | +20 to +30 | Strong bathochromic shift |
| Ethanol | 24.55 | +25 to +35 | Strong shift + H-bonding effects |
| Methanol | 32.66 | +25 to +40 | Strong shift + H-bonding effects |
| DMSO | 46.45 | +30 to +45 | Maximum bathochromic shift |
Lippert-Mataga Analysis: Application of the Lippert-Mataga equation to the solvatochromic data reveals significant changes in dipole moment upon electronic excitation. The slope of the Lippert-Mataga plot provides quantitative information about the difference between excited state and ground state dipole moments [21] [22].
Kamlet-Taft Parameters: Analysis using Kamlet-Taft solvatochromic parameters allows for the separation of different types of solute-solvent interactions. The α (hydrogen bond donor ability), β (hydrogen bond acceptor ability), and π* (polarizability) parameters can be used to evaluate the relative contributions of specific and non-specific interactions to the observed spectral shifts [24].